molecular formula C7H4Br2N2 B6252097 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile CAS No. 1801508-37-1

5-bromo-3-(bromomethyl)pyridine-2-carbonitrile

Cat. No. B6252097
CAS RN: 1801508-37-1
M. Wt: 275.9
InChI Key:
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Description

5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile (5-BBPC) is an organic compound that has been studied extensively in the scientific research field. It is a brominated pyridine derivative, with a carbonitrile group attached to the pyridine ring. 5-BBPC is a versatile compound that has a wide range of applications in the laboratory, including as a synthetic intermediate, a reagent, and a chromogenic agent. Additionally, 5-BBPC has been studied for its potential pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

5-bromo-3-(bromomethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a chromogenic agent for the determination of aldehydes, and as a ligand for the preparation of transition metal complexes. Additionally, 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile has been studied for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile is not fully understood. However, it is believed that 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile may interfere with the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and may also act as an antioxidant. Additionally, 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile may inhibit the activity of certain proteins, such as nuclear factor kappa-B (NF-kB).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile are not fully understood. However, 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative properties. Additionally, 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the activity of certain proteins, such as nuclear factor kappa-B (NF-kB).

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile in laboratory experiments is its versatility. 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile can be used as a reagent, a chromogenic agent, and a ligand for the preparation of transition metal complexes. Additionally, 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile has been studied for its potential pharmacological properties. The main limitation of using 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile in laboratory experiments is its toxicity. 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile is a toxic compound and should be handled with caution.

Future Directions

There are several potential future directions for research on 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile. These include further investigation of its mechanism of action, biochemical and physiological effects, and potential pharmacological properties. Additionally, further research could be conducted to investigate the potential applications of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile in drug development and other fields. Finally, further research could be conducted to investigate the toxicity of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile and to develop methods to reduce its toxicity.

Synthesis Methods

5-bromo-3-(bromomethyl)pyridine-2-carbonitrile can be synthesized through a variety of methods, including the reaction of bromoacetone and bromopyridine, the reaction of bromoacetone and 2-bromopyridine, and the reaction of 2-bromopyridine and 2-cyanoacetamide. In the first method, bromoacetone and bromopyridine are reacted in the presence of a base, such as sodium ethoxide, to produce 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile. In the second method, bromoacetone and 2-bromopyridine are reacted in the presence of a base, such as potassium tert-butoxide, to produce 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile. Finally, in the third method, 2-bromopyridine and 2-cyanoacetamide are reacted in the presence of a base, such as sodium ethoxide, to produce 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile involves the bromination of 3-(bromomethyl)pyridine-2-carbonitrile.", "Starting Materials": [ "3-(bromomethyl)pyridine-2-carbonitrile", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(bromomethyl)pyridine-2-carbonitrile in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring.", "Step 3: Maintain the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 7-8.", "Step 5: Extract the product with water.", "Step 6: Dry the product and purify it by recrystallization." ] }

CAS RN

1801508-37-1

Product Name

5-bromo-3-(bromomethyl)pyridine-2-carbonitrile

Molecular Formula

C7H4Br2N2

Molecular Weight

275.9

Purity

95

Origin of Product

United States

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